molecular formula C17H21N3O5 B14767378 Lenalidomide-PEG2-OH

Lenalidomide-PEG2-OH

Cat. No.: B14767378
M. Wt: 347.4 g/mol
InChI Key: YKXNWXICQYLXCQ-UHFFFAOYSA-N
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Description

Lenalidomide-PEG2-OH is a derivative of lenalidomide, a well-known immunomodulatory drug. Lenalidomide itself is a thalidomide analog with potent antineoplastic, anti-angiogenic, and anti-inflammatory properties. The addition of polyethylene glycol (PEG) to lenalidomide enhances its solubility and bioavailability, making it a valuable compound in various scientific and medical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Lenalidomide-PEG2-OH involves several steps. Initially, lenalidomide is synthesized through the cyclization of methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidine-2,6-dione hydrochloride . The PEGylation process involves the attachment of a PEG chain to lenalidomide, typically through esterification or amidation reactions. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and minimize impurities. Advanced purification techniques, including chromatography and crystallization, are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: Lenalidomide-PEG2-OH undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various hydroxylated, aminated, and halogenated derivatives of this compound .

Scientific Research Applications

Lenalidomide-PEG2-OH has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Lenalidomide-PEG2-OH stands out due to its enhanced solubility and bioavailability, making it more effective in drug delivery applications. Its PEGylation also reduces potential side effects, making it a safer alternative for therapeutic use .

Properties

Molecular Formula

C17H21N3O5

Molecular Weight

347.4 g/mol

IUPAC Name

3-[7-[2-(2-hydroxyethoxy)ethylamino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

InChI

InChI=1S/C17H21N3O5/c21-7-9-25-8-6-18-13-3-1-2-11-12(13)10-20(17(11)24)14-4-5-15(22)19-16(14)23/h1-3,14,18,21H,4-10H2,(H,19,22,23)

InChI Key

YKXNWXICQYLXCQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCOCCO

Origin of Product

United States

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